molecular formula C9H15N3O B12927054 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine CAS No. 89966-94-9

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B12927054
CAS No.: 89966-94-9
M. Wt: 181.23 g/mol
InChI Key: VPIWHXOTFURTFQ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 6-position and dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups at the 4- and 2-positions, respectively.

Properties

CAS No.

89966-94-9

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

6-(methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-10-8(6-13-4)5-9(11-7)12(2)3/h5H,6H2,1-4H3

InChI Key

VPIWHXOTFURTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the alkylation of a pyrimidine derivative. One common method is the reaction of 4-amino-2,6-dimethylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups such as halides, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide) can be employed.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type and position on the pyrimidine ring. Key comparisons include:

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position) CAS Number Similarity Score
6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine -OCH₂CH₃ (6), -N(CH₃)₂ (4), -CH₃ (2) Not provided Reference
6-Chloro-N,N,2-trimethylpyrimidin-4-amine -Cl (6), -N(CH₃)₂ (4), -CH₃ (2) 58514-89-9 0.89
2-Methoxy-6-methylpyrimidin-4-amine -OCH₃ (2), -CH₃ (6) 51870-75-8 0.87
6-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N,2-trimethylpyrimidin-4-amine -S-C₆H₄Cl (6), -N(CH₃)₂ (4), -CH₃ (2) 2098034-08-1 N/A

Key Observations :

  • Electron Effects : The methoxymethyl group is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups like -Cl .
  • Steric Hindrance : Bulky substituents (e.g., sulfanyl groups in CAS 2098034-08-1) may hinder interactions in biological systems compared to smaller groups like -OCH₃ .

Physical and Chemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
6-Chloro-N,N,2-trimethylpyrimidin-4-amine 98–102 0.5 (Water) 1.8
2-Methoxy-6-methylpyrimidin-4-amine 145–148 1.2 (DMSO) 1.2
6-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N,2-trimethylpyrimidin-4-amine N/A <0.1 (Water) 3.5

Inferences :

  • The methoxymethyl group in the target compound likely increases water solubility compared to chloro analogs due to its polar ether linkage.
  • Higher logP values in sulfanyl-containing derivatives (e.g., 3.5) suggest greater lipophilicity, which may influence pharmacokinetics .

Biological Activity

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the biological activity of this compound, drawing on diverse research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine features a pyrimidine ring substituted with a methoxymethyl group and three methyl groups. This configuration is crucial for its biological activity.

Property Value
Molecular FormulaC10H15N3O
Molecular Weight195.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. In particular, compounds similar to 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine have shown effectiveness against various pathogens including Mycobacterium tuberculosis and other bacteria.

  • Mechanism of Action : The antimicrobial activity may be attributed to the ability of the compound to interfere with bacterial cell wall synthesis or function as a competitive inhibitor for key enzymes in bacterial metabolism.
  • Selectivity Index : The selectivity index (SI) is an important metric that indicates the compound's effectiveness against bacteria relative to its cytotoxicity towards mammalian cells. For related compounds, SIs have been reported as high as 37, indicating low toxicity to human cells while maintaining strong antibacterial activity.

Anticancer Activity

Pyrimidine derivatives are also being explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or repair mechanisms in cancer cells.

  • Case Studies :
    • A study on N-alkylated pyridopyrimidines reported promising anticancer activity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy.
    • Specific analogs demonstrated IC50 values in the low micromolar range against certain cancer types, indicating potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies for 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine reveal that the presence and position of substituents on the pyrimidine ring significantly influence biological activity:

  • Methyl Substituents : The trimethyl groups enhance lipophilicity and may improve membrane permeability.
  • Methoxymethyl Group : This substitution appears to increase the compound's stability and potentially its binding affinity to biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural variations:

Compound Activity Type IC50 (µM) Selectivity Index
6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amineAntimicrobialNot specifiedNot specified
Analogue AAnticancer5.1246.27
Analogue BAntimicrobial0.7028

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